N-Ethylpentan-3-amine hydrochloride

Description

BenchChem offers high-quality N-Ethylpentan-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethylpentan-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

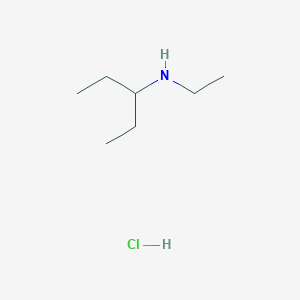

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylpentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-7(5-2)8-6-3;/h7-8H,4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKWLFNGNNPKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598804 | |

| Record name | N-Ethylpentan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39190-77-7 | |

| Record name | N-Ethylpentan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N-Ethylpentan-3-amine Hydrochloride

This technical guide is structured to serve as an authoritative reference for the chemical characterization, synthesis, and handling of N-Ethylpentan-3-amine hydrochloride . It prioritizes experimental logic and self-validating protocols over generic descriptions.

Chemical Class: Aliphatic Secondary Amine Salt Primary Application: Organic Synthesis Intermediate, Ligand Precursor, Pharmacological Standard

Chemical Identity & Structural Analysis

Precise structural identification is critical due to the existence of close structural isomers (e.g., 3-ethylpentan-3-amine, a primary amine). This guide focuses strictly on the secondary amine isomer.

| Property | Specification |

| IUPAC Name | N-Ethylpentan-3-amine hydrochloride |

| CAS Number | 39190-77-7 (Free base related: 17839-26-8) |

| Molecular Formula | C₇H₁₈ClN (Salt) / C₇H₁₇N (Base) |

| Molecular Weight | 151.68 g/mol (HCl Salt) |

| SMILES | CCC(CC)NCC.Cl |

| Structure Description | A pentane chain substituted at the 3-position with a secondary amine group, which is further ethylated.[1][2][3][4] The nitrogen center is protonated and paired with a chloride counterion. |

Structural Logic & Isomer Differentiation

Researchers must distinguish this compound from 3-ethylpentan-3-amine (CAS 56065-46-4).

-

Target Compound (Secondary Amine): Nitrogen is attached to C3 of pentane and an ethyl group.[2] (Reactivity: Nucleophilic, can be tertiary alkylated).

-

Isomer (Primary Amine): Nitrogen is attached to a quaternary carbon (3-ethyl-3-pentyl). (Reactivity: Sterically hindered primary amine).

Physicochemical Profile

The hydrochloride salt is preferred for storage and handling due to the volatility and oxidative instability of the free base.

| Parameter | Value / Characteristic | Experimental Note |

| Physical State | White Crystalline Solid | Hygroscopic; store under desiccant. |

| Solubility | High (Water, Ethanol, DMSO) | Soluble in polar protic solvents due to ionic character. |

| Solubility (Organic) | Low (Hexane, Toluene) | Useful for precipitation purification. |

| Acidity (pKa) | ~10.5 - 11.0 (Estimated) | Typical for dialkylammonium ions. |

| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture; affects weighing accuracy. |

Synthesis & Production Protocol

The most robust route to N-Ethylpentan-3-amine is via Reductive Amination . Direct alkylation of 3-aminopentane with ethyl halides often leads to over-alkylation (tertiary amines/quaternary salts).

Reaction Pathway (Graphviz)

The following diagram illustrates the reductive amination logic using Sodium Cyanoborohydride (

Caption: Stepwise synthesis via reductive amination to avoid poly-alkylation, followed by salt formation.

Detailed Methodology

Reagents: 3-Pentanone (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), Sodium Cyanoborohydride (1.5 eq), Acetic Acid (cat.), Methanol (Solvent).[4]

-

Imine Formation:

-

Dissolve 3-pentanone in anhydrous Methanol.

-

Add Ethylamine solution and catalytic Acetic Acid (pH ~5-6).

-

Expert Insight: If reaction is sluggish, add Titanium(IV) isopropoxide (

) to scavenge water and drive imine formation.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

portion-wise. (Caution: Generates HCN if acidified too strongly; maintain ventilation). -

Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

-

-

Workup (Free Base Isolation):

-

Quench with aqueous NaOH (1M) to pH >12.

-

Extract with Diethyl Ether (3x).

-

Wash organics with brine, dry over

, and concentrate carefully (Free base is volatile).

-

-

Salt Formation (Crystallization):

-

Dissolve the crude oil in minimal dry Diethyl Ether.

-

Add 4M HCl in Dioxane dropwise at 0°C.

-

Filter the white precipitate. Recrystallize from Ethanol/Ether if necessary.

-

Analytical Characterization (Self-Validating)

To confirm identity and purity, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Chloroform (

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 0.95 - 1.05 | Triplet | 6H | Terminal Methyls (Pentane chain) |

| ¹H | 1.35 - 1.45 | Triplet | 3H | Terminal Methyl (Ethyl group) |

| ¹H | 1.60 - 1.80 | Multiplet | 4H | Methylene groups (-CH₂-) of pentane |

| ¹H | 2.90 - 3.10 | Multiplet | 1H | Methine (-CH-) at position 3 |

| ¹H | 3.00 - 3.15 | Quartet | 2H | Methylene (-CH₂-) of Ethyl group |

| ¹H | 9.20 - 9.50 | Broad Singlet | 2H | Ammonium protons ( |

Validation Check: The key differentiator is the methine proton at position 3 (approx 3.0 ppm). If this is missing, you may have synthesized the tertiary carbon isomer (3-ethylpentan-3-amine).

Infrared Spectroscopy (FT-IR)

-

2400–3000 cm⁻¹: Broad, strong absorption characteristic of Ammonium (

) N-H stretching. -

~1580–1600 cm⁻¹: N-H bending vibration.

-

No Carbonyl: Absence of peak at 1715 cm⁻¹ confirms complete reduction of 3-pentanone.

Handling, Safety & Stability

GHS Classification:

-

Signal Word: WARNING

-

Hazard Statements:

Storage Protocol:

-

Hygroscopic: Store in a tightly sealed vial, preferably within a desiccator or under inert gas (Argon/Nitrogen).

-

Stability: Stable at room temperature if dry. Aqueous solutions may degrade over time; prepare fresh.

Experimental Safety:

-

When working with the free base, treat as a volatile, flammable amine (Use Fume Hood).

-

During synthesis,

is toxic and generates cyanide gas in strong acid. Quench waste streams with bleach (sodium hypochlorite) before disposal.

References

-

PubChem. N-Ethylpentan-3-amine hydrochloride (Compound CID 19433827). National Library of Medicine. Accessed 2026.

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Sigma-Aldrich. Safety Data Sheet: Amine Hydrochlorides (Generic). (Note: Specific isomer SDS is rare; general secondary amine salt protocols apply).

-

NIST Chemistry WebBook. Mass Spectrum of N-Ethyl-3-pentanamine.

Sources

- 1. 3-ETHYLPENTANE(617-78-7) 1H NMR [m.chemicalbook.com]

- 2. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]

- 3. N-Ethylpentan-3-amine hydrochloride | C7H18ClN | CID 19433827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.fr [fishersci.fr]

- 7. CAS 616-24-0: 3-Pentanamine | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

Synthesis methods for N-Ethylpentan-3-amine hydrochloride

An In-depth Technical Guide to the Synthesis of N-Ethylpentan-3-amine Hydrochloride

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing N-Ethylpentan-3-amine hydrochloride, a valuable secondary amine salt. The primary focus is on the reductive amination pathway, a modern and highly efficient method that offers superior selectivity and yield compared to traditional alkylation techniques. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The guide explains the causality behind experimental choices, ensuring a deep understanding of the synthesis process.

Introduction and Strategic Overview

N-Ethylpentan-3-amine hydrochloride is a secondary amine salt with the chemical formula C₇H₁₈ClN.[1][2] Its structure, featuring a pentane backbone with an ethylamino group at the third carbon, makes it a useful building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it easier to handle and incorporate into subsequent reactions.[4]

The synthesis of secondary amines like N-Ethylpentan-3-amine has evolved from older, less specific methods to more controlled and efficient modern techniques. Historically, the synthesis might have relied on the direct alkylation of ammonia or a primary amine.[1] However, these methods often result in a mixture of primary, secondary, and tertiary amines, leading to significant purification challenges and lower yields of the desired product.[1][5]

This guide will focus on the superior method of reductive amination (also known as reductive alkylation). This approach converts a carbonyl group (in this case, a ketone) into an amine through an intermediate imine in a controlled, often one-pot, reaction.[5][6] This method is widely favored in contemporary organic synthesis for its high selectivity and its alignment with the principles of green chemistry.[6]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-ethylpentan-3-amine;hydrochloride | [2] |

| Molecular Formula | C₇H₁₈ClN | [1][2] |

| Molecular Weight | 151.68 g/mol | [1][2][7] |

| Appearance | Typically a white crystalline solid | [1] |

Core Synthesis Pathway: Reductive Amination

The synthesis of N-Ethylpentan-3-amine is most effectively achieved via the reductive amination of 3-pentanone with ethylamine. This process occurs in two distinct, sequential mechanistic steps that can be performed in a single reaction vessel.[8]

-

Nucleophilic Addition & Dehydration: The primary amine (ethylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (3-pentanone). This forms a hemiaminal intermediate, which then undergoes dehydration to yield a stable imine (N-ethylpentan-3-imine).[6]

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to form the final secondary amine product, N-Ethylpentan-3-amine.[8]

Visualizing the Reductive Amination Workflow

Caption: Overall workflow for the synthesis of N-Ethylpentan-3-amine HCl.

Causality in Reagent Selection

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent must selectively reduce the imine intermediate without reducing the starting ketone.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a highly effective and commonly used reagent for this transformation.[5][8] It is less reactive than sodium borohydride (NaBH₄) and is stable in weakly acidic conditions, which are optimal for imine formation. Its selectivity for the protonated imine over the ketone carbonyl group makes it perfect for one-pot procedures.[6][9]

-

Catalytic Hydrogenation: An alternative reduction method involves using hydrogen gas with a metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C).[10] This method is also highly effective and avoids the use of hydride reagents.

The final step involves converting the synthesized free amine into its hydrochloride salt. This is achieved by reacting the amine with hydrochloric acid.[1] This protonates the basic nitrogen atom, forming a stable, solid ammonium salt that is often easier to purify by recrystallization and handle than the volatile liquid amine.[11]

Visualizing the Reaction Mechanism

Caption: Mechanism of N-Ethylpentan-3-amine HCl synthesis via reductive amination.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis, purification, and salt formation of N-Ethylpentan-3-amine hydrochloride.

Protocol 1: Synthesis of N-Ethylpentan-3-amine via Reductive Amination

Materials:

-

3-Pentanone

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol (or another suitable protic solvent)

-

Acetic Acid (glacial)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pentanone (1.0 equivalent) in methanol.

-

Add ethylamine (1.1 equivalents) to the solution.

-

Acidify the mixture to a pH of approximately 6-7 by the dropwise addition of glacial acetic acid. This is crucial as imine formation is catalyzed by mild acid.

-

Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

In a separate container, carefully dissolve sodium cyanoborohydride (1.2 equivalents) in a small amount of methanol.

-

Slowly add the NaBH₃CN solution to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, carefully quench the excess reducing agent by slowly adding dilute HCl until gas evolution ceases.

-

Adjust the pH of the solution to >10 with a strong base (e.g., 2M NaOH) to deprotonate the amine.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Ethylpentan-3-amine as an oil.

Protocol 2: Purification and Hydrochloride Salt Formation

Procedure:

-

The crude N-Ethylpentan-3-amine can be purified by fractional distillation under reduced pressure.

-

Dissolve the purified amine in a minimal amount of a non-polar solvent, such as diethyl ether or ethyl acetate.[11]

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.[11]

-

The N-Ethylpentan-3-amine hydrochloride will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting material or impurities.

-

Dry the final product under vacuum to yield pure N-Ethylpentan-3-amine hydrochloride.

Safety and Hazard Considerations

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.

| Chemical | Hazards |

| 3-Pentanone | Flammable liquid and vapor. Causes eye irritation. |

| Ethylamine | Extremely flammable gas. Causes severe skin burns and eye damage. |

| Sodium Cyanoborohydride | Toxic if swallowed or in contact with skin. Releases toxic gas (hydrogen cyanide) upon contact with acid.[6] |

| Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. |

| N-Ethylpentan-3-amine HCl | May cause skin, eye, and respiratory irritation.[7] |

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of N-Ethylpentan-3-amine hydrochloride is most reliably and efficiently achieved through reductive amination of 3-pentanone with ethylamine. This method provides high selectivity for the desired secondary amine, thereby minimizing the formation of byproducts and simplifying purification. The subsequent conversion to the hydrochloride salt yields a stable, crystalline solid suitable for further applications in research and development. This guide provides the necessary theoretical foundation and practical protocols for scientists to successfully perform this synthesis.

References

-

21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. (2020, August 26). Retrieved from [Link]

- DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents.

-

N-ETHYL PROPYLAMINE - Ataman Kimya. Retrieved from [Link]

-

Cas 20193-20-8,N-Ethylpropylamine - LookChem. Retrieved from [Link]

- CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

Reductive amination - Wikipedia. Retrieved from [Link]

-

N-Ethylpentan-3-amine hydrochloride | C7H18ClN | CID 19433827 - PubChem - NIH. Retrieved from [Link]

-

3-Pentanamine, 3-ethyl-, hydrochloride | C7H18ClN | CID 3043701 - PubChem. Retrieved from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

-

One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]

- 2. N-Ethylpentan-3-amine hydrochloride | C7H18ClN | CID 19433827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. 3-Pentanamine, 3-ethyl-, hydrochloride | C7H18ClN | CID 3043701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. - Google Patents [patents.google.com]

- 11. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Ethylpentan-3-amine hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylpentan-3-amine hydrochloride is a secondary amine salt with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a branched pentyl chain and an ethyl group on the nitrogen atom, imparts specific physicochemical properties that make it an interesting building block for the development of novel chemical entities. This guide provides a comprehensive overview of its chemical identity, synthesis, purification, analytical characterization, and potential applications, with a focus on providing practical insights for laboratory and developmental use.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: N-ethylpentan-3-amine;hydrochloride[1]

-

Synonyms: N-ethyl-3-pentanamine hydrochloride, ethyl(pentan-3-yl)amine hydrochloride[1][2]

-

Molecular Formula: C₇H₁₈ClN[1]

-

Molecular Weight: 151.68 g/mol [1]

-

CAS Numbers: 39190-77-7, 151668-06-3[1]

Physicochemical Data Summary Table:

| Property | Value | Source |

| Molecular Formula | C₇H₁₈ClN | [1] |

| Molecular Weight | 151.68 g/mol | [1] |

| Appearance | White to off-white crystalline solid (expected) | General knowledge of amine hydrochlorides |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (expected) | General knowledge of amine hydrochlorides |

Synthesis of N-Ethylpentan-3-amine hydrochloride

The synthesis of N-Ethylpentan-3-amine hydrochloride is a two-step process involving the formation of the free secondary amine, N-ethylpentan-3-amine, followed by its conversion to the hydrochloride salt. Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines.

Synthesis of N-Ethylpentan-3-amine via Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-ethylpentan-3-amine, the logical precursors are pentan-3-one and ethylamine.

Reaction Scheme:

Caption: Reductive amination of pentan-3-one with ethylamine.

Experimental Protocol:

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

-

Pentan-3-one

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (e.g., 2M solution in diethyl ether or as a concentrated aqueous solution)

-

Diethyl ether or other suitable non-polar solvent for precipitation

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentan-3-one (1.0 eq) in dichloromethane or 1,2-dichloroethane.

-

Amine Addition: Add a solution of ethylamine (1.0-1.2 eq) to the flask.

-

Acid Catalyst: Add glacial acetic acid (1.0-1.2 eq) to the mixture. The acid catalyzes the formation of the imine intermediate.

-

Reduction: While stirring, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to control any potential exotherm. Allow the reaction to stir at room temperature for several hours to overnight.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials and the formation of the product.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Isolation of the Free Amine: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-ethylpentan-3-amine.

Formation of the Hydrochloride Salt

The crude N-ethylpentan-3-amine is then converted to its hydrochloride salt to improve its stability, handling, and solubility in aqueous media.

Reaction Scheme:

Caption: Formation of the hydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the crude N-ethylpentan-3-amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) to the stirred amine solution. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold diethyl ether to remove any unreacted starting materials or byproducts.

-

Drying: Dry the N-Ethylpentan-3-amine hydrochloride under vacuum to remove residual solvents.

Purification

The primary method for the purification of N-Ethylpentan-3-amine hydrochloride is recrystallization.

Recrystallization Protocol:

-

Solvent Selection: The choice of solvent is crucial for effective recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures of a polar solvent (like ethanol) and a non-polar solvent (like diethyl ether or hexanes).

-

Procedure:

-

Dissolve the crude hydrochloride salt in a minimal amount of the hot recrystallization solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, which should induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of N-Ethylpentan-3-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The integration of these signals should be consistent with the number of protons in each environment. The protons on the carbons adjacent to the nitrogen will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry of the free amine (N-ethylpentan-3-amine) would likely be performed using techniques such as electron ionization (EI) or chemical ionization (CI). The molecular ion peak would be expected at m/z 115. Key fragmentation patterns for aliphatic amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the free amine and for monitoring the progress of the synthesis reaction. The amine can be analyzed directly or after derivatization to improve its chromatographic properties. Due to the basic nature of amines, it is often necessary to use a deactivated GC column to prevent peak tailing.

Illustrative GC-MS Protocol Workflow:

Sources

An In-depth Technical Guide to N-Ethylpentan-3-amine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Synthetic Amines in Drug Discovery

In the intricate tapestry of medicinal chemistry, the secondary amine motif stands as a cornerstone, offering a unique blend of structural rigidity, hydrogen bonding capabilities, and tunable basicity. Among the myriad of available building blocks, N-Ethylpentan-3-amine hydrochloride presents itself as a compound of interest for the discerning synthetic chemist. Its sterically hindered, yet accessible, nitrogen center provides a compelling scaffold for the elaboration of novel molecular entities with potential therapeutic applications. This guide aims to provide a comprehensive technical overview of N-Ethylpentan-3-amine hydrochloride, from its fundamental properties and synthesis to its analytical characterization and potential role in the landscape of drug development. It is designed not as a rigid protocol, but as a foundational resource to empower researchers to confidently incorporate this versatile building block into their synthetic endeavors.

Section 1: Core Chemical Identity and Physicochemical Properties

N-Ethylpentan-3-amine hydrochloride is the hydrochloride salt of the secondary amine N-Ethylpentan-3-amine. The presence of the hydrochloride moiety enhances the compound's stability and crystallinity, rendering it more amenable to handling and storage compared to its free base form.

CAS Numbers: 39190-77-7, 151668-06-3[1] Molecular Formula: C₇H₁₈ClN[1] Molecular Weight: 151.68 g/mol [1] IUPAC Name: N-ethylpentan-3-amine;hydrochloride[1]

A clear understanding of the physicochemical properties of N-Ethylpentan-3-amine hydrochloride is paramount for its effective use in synthesis and formulation. The following table summarizes key computed and, where available, experimental data for the compound.

| Property | Value | Source |

| Molecular Weight | 151.68 g/mol | PubChem[1] |

| Molecular Formula | C₇H₁₈ClN | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Section 2: Synthesis of N-Ethylpentan-3-amine and its Hydrochloride Salt

The synthesis of N-Ethylpentan-3-amine is most efficiently achieved through the reductive amination of 3-pentanone with ethylamine.[2][3][4] This widely utilized transformation proceeds via the in-situ formation of an imine intermediate, which is then reduced to the target secondary amine. Various reducing agents can be employed for this purpose, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a particularly mild and selective option, suitable for a broad range of substrates.[5][6]

Experimental Protocol: Synthesis of N-Ethylpentan-3-amine via Reductive Amination

This protocol outlines a laboratory-scale synthesis of N-Ethylpentan-3-amine from 3-pentanone and ethylamine, followed by its conversion to the hydrochloride salt.

Materials:

-

3-Pentanone (reagent grade)

-

Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃]

-

1,2-Dichloroethane (DCE, anhydrous)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (e.g., 2 M solution in diethyl ether)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-pentanone (1.0 equivalent).

-

Solvent and Amine Addition: Dissolve the 3-pentanone in anhydrous 1,2-dichloroethane (DCE). To this solution, add the ethylamine solution (1.1 equivalents) dropwise at room temperature.

-

Acid Catalyst: Add glacial acetic acid (1.1 equivalents) to the reaction mixture. The formation of the imine intermediate is acid-catalyzed.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCE. Add this slurry portion-wise to the reaction mixture over 15-20 minutes, monitoring for any exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Isolation of the Free Base: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Ethylpentan-3-amine free base. Further purification can be achieved by distillation if required.

-

Formation of the Hydrochloride Salt: Dissolve the purified N-Ethylpentan-3-amine in a minimal amount of anhydrous diethyl ether. To this solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation of the Hydrochloride Salt: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford N-Ethylpentan-3-amine hydrochloride as a crystalline solid.

Causality in Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity. It is less reactive than sodium borohydride and will not readily reduce the starting ketone, thus favoring the reduction of the formed imine.[5][6]

-

Solvent Selection: 1,2-Dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and aprotic, which is suitable for the reaction conditions.[5][6]

-

Acid Catalyst: The addition of acetic acid facilitates the formation of the iminium ion, which is the species that is actually reduced by the hydride reagent.

-

Anhydrous Conditions: While not strictly necessary for all reductive aminations, the use of anhydrous solvents for the salt formation step is crucial to prevent the incorporation of water into the crystal lattice of the hydrochloride salt.

Section 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-Ethylpentan-3-amine hydrochloride. The following are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the pentan-3-yl group. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield. Due to the hydrochloride formation, the N-H proton will be present and may appear as a broad singlet. The integration of the signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbons directly attached to the nitrogen atom will be shifted downfield due to the electron-withdrawing effect of the nitrogen.[7]

Infrared (IR) Spectroscopy

The IR spectrum of N-Ethylpentan-3-amine hydrochloride will be characterized by the presence of a broad and strong absorption band in the region of 2400-3000 cm⁻¹, which is indicative of the N-H⁺ stretching vibration in a secondary amine salt.[8] The C-H stretching vibrations of the alkyl groups will appear around 2850-2960 cm⁻¹. The N-H bending vibration may be observed in the 1560-1620 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Under electron ionization (EI) mass spectrometry, the free base, N-Ethylpentan-3-amine, is expected to undergo characteristic alpha-cleavage, leading to the formation of stable iminium ions. The fragmentation pattern will be indicative of the structure of the secondary amine.[9][10][11] The molecular ion peak for the free base (C₇H₁₇N) would be at m/z 115.22.

Section 4: Applications in Research and Drug Development

While specific, publicly documented applications of N-Ethylpentan-3-amine hydrochloride in drug development are not abundant, its structural motifs are highly relevant to medicinal chemistry. N-alkylated amines are a prevalent feature in a vast number of pharmaceuticals. The introduction of an N-ethyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and receptor binding affinity.

The sterically hindered nature of the 3-pentyl group can also play a crucial role in directing molecular interactions and influencing the overall conformation of a drug candidate. This can be particularly advantageous in designing ligands with high selectivity for their biological targets.

Researchers and drug development professionals can utilize N-Ethylpentan-3-amine hydrochloride as a versatile building block in the synthesis of compound libraries for high-throughput screening or in the lead optimization phase of a drug discovery project. Its secondary amine functionality allows for further derivatization through reactions such as acylation, sulfonylation, and further alkylation, enabling the exploration of a broad chemical space.

Section 5: Visualizing the Synthetic Pathway

The following diagram, generated using Graphviz, illustrates the synthetic workflow for the preparation of N-Ethylpentan-3-amine hydrochloride.

Caption: Synthetic workflow for N-Ethylpentan-3-amine hydrochloride.

References

-

Reductive Amination - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]2]

-

Reductive Amination - Chemistry Steps. (n.d.). Retrieved from [Link]3]

-

Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]4]

-

N-Ethylpentan-3-amine hydrochloride. PubChem. (n.d.). Retrieved from [Link]1]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.[8]

-

Fragmentation of Amines. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]9]

-

Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved from [Link]11]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]7]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. Retrieved from [Link]10]

Sources

- 1. N-Ethylpentan-3-amine hydrochloride | C7H18ClN | CID 19433827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Mass Spectrometry of Amines [jove.com]

Thermal Stability and Decomposition Profile of N-Ethylpentan-3-amine Hydrochloride

An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathway of N-Ethylpentan-3-amine hydrochloride (C₇H₁₈ClN). While specific experimental data for this compound is not extensively published, this document synthesizes established principles of amine salt chemistry with standard thermal analysis methodologies to present a robust protocol for its characterization. We detail the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate decomposition temperatures, mass loss events, and associated energetic changes. A probable two-stage decomposition mechanism, initiated by dehydrochlorination, is proposed and discussed. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the thermal properties of secondary amine hydrochloride salts for applications in chemical synthesis, formulation, and stability testing.

Introduction to N-Ethylpentan-3-amine Hydrochloride

N-Ethylpentan-3-amine hydrochloride is the salt form of the secondary amine N-Ethylpentan-3-amine.[1][2] The protonation of the basic nitrogen atom by hydrochloric acid forms an ammonium salt, which typically exists as a white to off-white crystalline solid under ambient conditions.[1][3] This conversion to a salt form is a common strategy in pharmaceutical and chemical development to enhance a compound's stability, modify its solubility, and improve its handling characteristics. The ionic interactions within the crystal lattice generally afford greater thermal stability compared to the free amine base by locking the amine nitrogen in a less reactive, protonated state.[1]

A comprehensive understanding of a compound's thermal stability is critical. It dictates safe storage conditions, informs manufacturing process parameters (e.g., drying temperatures), and is a key component of regulatory submissions for pharmaceutical products. Thermal decomposition can lead to loss of potency, formation of toxic impurities, and compromised product quality. This guide outlines the essential experimental procedures and interpretive logic required to fully characterize the thermal behavior of N-Ethylpentan-3-amine hydrochloride.

Physicochemical Properties

A baseline understanding of the compound's properties is essential before commencing thermal analysis.

| Property | Value | Source |

| IUPAC Name | N-ethylpentan-3-amine;hydrochloride | [2] |

| Synonyms | N-Ethyl-3-pentanamine hydrochloride | [1] |

| Molecular Formula | C₇H₁₈ClN | [1][2] |

| Molecular Weight | 151.68 g/mol | [1][2] |

| Typical Appearance | White to off-white powder or crystalline solid | [1] |

Proposed Thermal Decomposition Pathway

For amine hydrochloride salts, the most common thermal decomposition pathway is a multi-stage process initiated by the cleavage of the N-H⁺-Cl⁻ bond.[4] We propose the following pathway for N-Ethylpentan-3-amine hydrochloride:

-

Stage 1: Dehydrochlorination. Upon heating, the compound undergoes an elimination reaction, releasing gaseous hydrogen chloride (HCl) and forming the parent free amine, N-Ethylpentan-3-amine. This is typically the first major mass loss event observed in thermogravimetric analysis.

-

Stage 2: Free Amine Decomposition. As the temperature increases further, the resulting N-Ethylpentan-3-amine, now in a less stable, volatile form, will decompose. The decomposition of secondary amines can be complex, potentially yielding a mixture of smaller volatile hydrocarbons, ammonia, and other nitrogen-containing species through mechanisms like C-N and C-C bond cleavage.[5][6]

The identification of the gaseous products from each stage, particularly HCl in the first stage, is crucial for confirming this proposed mechanism. This is best achieved by coupling the thermal analyzer to a mass spectrometer or FTIR spectrometer (Evolved Gas Analysis).

Caption: Proposed two-stage thermal decomposition pathway.

Experimental Methodology for Thermal Characterization

To experimentally validate the thermal stability and decomposition pathway, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This is the primary technique for determining decomposition temperatures and quantifying mass loss events.

Experimental Workflow:

Caption: General workflow for thermal analysis characterization.

Step-by-Step Protocol:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass signals are calibrated according to manufacturer guidelines, often using certified reference materials.[8]

-

Sample Preparation: Accurately weigh 5–10 mg of N-Ethylpentan-3-amine hydrochloride into a clean, tared TGA crucible (platinum or alumina crucibles are recommended for high-temperature stability).

-

Atmosphere Selection: Purge the TGA furnace with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).

-

Causality: An inert atmosphere is crucial to study the inherent thermal stability of the compound.[9] Using an oxidative atmosphere (like air) would introduce competing oxidation reactions, complicating the interpretation of the decomposition profile.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes to ensure thermal stability before heating.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate provides a good balance between experimental throughput and the resolution of distinct thermal events. Slower rates can offer better separation of overlapping events, while faster rates can shift decomposition temperatures higher.

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.[10]

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[11] It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions, and to quantify the enthalpy (ΔH) of these events.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC temperature and enthalpy scales using certified standards like high-purity indium and zinc.[12]

-

Sample Preparation: Accurately weigh 2–5 mg of the sample into a volatile-sample aluminum DSC pan. Crimp the lid to hermetically seal the pan.

-

Causality: A hermetically sealed pan is essential to contain any evolved gases (like HCl) during decomposition, ensuring that the measured heat flow corresponds to the entire process and preventing contamination of the DSC cell.

-

-

Reference Pan: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

-

Atmosphere Selection: Maintain a constant nitrogen purge (e.g., 50 mL/min) over the DSC cell to provide a stable, inert thermal environment.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400°C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow, sample temperature, and time.[11]

Expected Results and Data Interpretation

By correlating the data from TGA and DSC, a comprehensive thermal profile can be constructed.

Expected TGA Results

The TGA thermogram (mass vs. temperature) is expected to show a two-stage decomposition profile.

| Parameter | Expected Value | Interpretation |

| Stage 1 Onset Temp. (T_onset1) | ~150 - 250 °C | The temperature at which dehydrochlorination begins. |

| Stage 1 Mass Loss (Δm₁) | ~24.0% | Corresponds to the theoretical mass percentage of HCl (36.46 g/mol ) in the compound (151.68 g/mol ). This is strong evidence for the dehydrochlorination mechanism. |

| Stage 2 Onset Temp. (T_onset2) | >250 °C | The temperature at which the free N-Ethylpentan-3-amine begins to decompose. |

| Stage 2 Mass Loss (Δm₂) | ~76.0% | The remaining mass of the compound, which decomposes into volatile products. |

| Final Residue @ 600°C | <1% | Indicates complete decomposition into volatile products under an inert atmosphere. |

Expected DSC Results

The DSC thermogram (heat flow vs. temperature) will reveal the energetic nature of the thermal events.

| Parameter | Expected Observation | Interpretation |

| Melting Endotherm | Sharp peak before T_onset1 | A distinct endothermic peak indicating the melting point of the crystalline salt before decomposition. The absence of this peak may suggest that decomposition begins before or during melting. |

| Decomposition Event 1 | Broad endotherm | The dehydrochlorination process is endothermic, requiring energy to break the N-H⁺-Cl⁻ bond and vaporize the products. This peak should align with the first mass loss event in the TGA. |

| Decomposition Event 2 | Complex peaks (endo- or exothermic) | The decomposition of the free amine may involve a series of endothermic (bond-breaking) and exothermic (bond-forming/rearrangement) processes, resulting in a complex heat flow signal that aligns with the second TGA mass loss. |

Conclusion

This guide establishes a detailed, scientifically-grounded methodology for the comprehensive thermal analysis of N-Ethylpentan-3-amine hydrochloride. By employing a systematic approach using TGA and DSC, researchers can determine critical stability parameters, including onset decomposition temperatures, mass loss stages, and the energetics of phase transitions. The proposed two-stage decomposition pathway, beginning with dehydrochlorination, provides a strong theoretical framework for interpreting the experimental data. The protocols and interpretive logic presented herein are designed to ensure trustworthy and reproducible results, forming an essential component of the chemical and pharmaceutical characterization of this and similar amine hydrochloride salts.

References

-

Kistiakowsky, G. B., & Stauffer, C. H. (1937). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Chlorides, Gaseous Homogeneous Unimolecular Reactions. Journal of the American Chemical Society, 59(9), 1655–1661. (Note: While not the exact compound, this provides context on C-Cl bond cleavage). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118448, N-ethyl-N,3-dimethylpentan-3-amine. Retrieved January 29, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19433827, N-Ethylpentan-3-amine hydrochloride. Retrieved January 29, 2026, from [Link]

-

Price, D. M. (1995). Temperature calibration of differential scanning calorimeters. Journal of thermal analysis, 45(6), 1285-1296. [Link]

-

Essay, UK. (2021). Thermogravimetric Analysis of Inorganic Compound and Rubber. [Link]

-

Chemistry LibreTexts. (2020). 23.3: Reactions of amines. [Link]

-

Dobre, C. E., et al. (2021). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Analytical Chemistry, 93(43), 14357–14365. [Link]

-

The Organic Chemistry Tutor. (2019). Synthesis of secondary amines. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. Current medicinal chemistry, 12(17), 2011-2020. [Link]

-

Hanzlik, R. P., et al. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition, 38(7), 1145-1152. [Link]

-

Kim, S. K., & Lee, J. S. (2014). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of chemical physics, 141(10), 104701. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

Mori, T., et al. (2003). Characterization of amines under high temperature conditions and their use for boiler water treatment. In 5th International Conference on Cycle Chemistry in Fossil Plants. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) - A Beginner's Guide. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102279105. Retrieved January 29, 2026, from [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

ResearchGate. (2003). Characterization of amines under high temperature conditions and their use for boiler water treatment. [Link]

Sources

- 1. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]

- 2. N-Ethylpentan-3-amine hydrochloride | C7H18ClN | CID 19433827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. studycorgi.com [studycorgi.com]

- 8. tainstruments.com [tainstruments.com]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tainstruments.com [tainstruments.com]

Technical Guide: Purity Profiling and Assay Determination of N-Ethylpentan-3-amine Hydrochloride

Introduction & Chemical Identity

N-Ethylpentan-3-amine hydrochloride (CAS: 56065-46-4) is a secondary aliphatic amine salt utilized primarily as a building block in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural motif—a sterically hindered nitrogen center—confers unique stability and reactivity profiles, making it valuable for introducing ethyl-amino functionalities into complex scaffolds.

However, its lack of a UV-active chromophore and its hygroscopic nature present specific challenges for quality control. This guide outlines a robust, self-validating analytical framework designed to ensure the integrity of this compound in drug development workflows.

Chemical Specifications

| Property | Specification |

| IUPAC Name | N-Ethylpentan-3-amine hydrochloride |

| Synonyms | N-Ethyl-3-pentanamine HCl; 1-Ethylpropyl(ethyl)amine hydrochloride |

| CAS Number | 56065-46-4 |

| Molecular Formula | C₇H₁₇N[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 151.68 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents |

| Hygroscopicity | Moderate to High (Requires desiccated storage) |

Purity Profiling: Gas Chromatography (GC-FID)

Because N-Ethylpentan-3-amine lacks a strong UV chromophore, HPLC-UV is ill-suited for purity determination without derivatization. Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for this class of volatile aliphatic amines.

Critical Technical Insight: Amine salts cannot be injected directly into a GC system as they will decompose in the injector port, leading to ghost peaks and column degradation. The protocol below utilizes an in-situ free-basing technique to ensure accurate quantification of the organic moiety.

Method Principle

The hydrochloride salt is neutralized in a matrix of dimethyl sulfoxide (DMSO) and a strong organic base (e.g., imidazole or KOH) or via liquid-liquid extraction. The liberated free amine is then separated on a base-deactivated column.

Chromatographic Conditions

| Parameter | Setting |

| Instrument | GC-FID (Agilent 7890 or equivalent) |

| Column | DB-Volatiles or Rtx-5 Amine (30 m × 0.32 mm × 1.0 µm) |

| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |

| Inlet Temperature | 250°C (Split ratio 20:1) |

| Detector Temperature | 280°C (FID) |

| Injection Volume | 1.0 µL |

| Oven Program | 50°C (hold 2 min) → 10°C/min → 220°C (hold 5 min) |

Sample Preparation Protocol

-

Diluent: Prepare 1.0 M NaOH in Methanol (freshly prepared).

-

Sample Solution: Weigh 50 mg of N-Ethylpentan-3-amine HCl into a 10 mL volumetric flask.

-

Free-Basing: Add 5 mL of Diluent. Sonicate for 5 minutes. The solution may become cloudy due to NaCl precipitation (this is expected).

-

Extraction (Optional but Recommended): Add 2 mL of Toluene. Shake vigorously for 1 minute. Allow layers to separate.

-

Injection: Inject the upper organic layer (Toluene phase) containing the free amine.

System Suitability Criteria

-

Tailing Factor: NMT 1.5 (Amine peaks prone to tailing; ensure column is base-deactivated).

-

Resolution: > 2.0 between the main peak and the nearest impurity (likely N,N-diethylpentan-3-amine).

Assay Methodology: Argentometric Titration

While GC determines the purity (% area) of the organic portion, it does not establish the absolute assay (% w/w) of the salt. Potentiometric Titration with Silver Nitrate is the definitive method for assaying amine hydrochlorides, relying on the stoichiometry of the chloride counter-ion.

Method Principle

The chloride ion (Cl⁻) associated with the amine is titrated with standardized Silver Nitrate (AgNO₃) solution. The endpoint is detected potentiometrically using a silver/sulfide ion-selective electrode (ISE).

Protocol

-

Reagents: 0.1 N Silver Nitrate (Standardized), dilute Nitric Acid, Deionized Water.

-

Sample Prep: Accurately weigh ~150 mg of the sample into a 100 mL beaker.

-

Dissolution: Dissolve in 50 mL of Deionized Water. Add 1 mL of 5% Nitric Acid (to prevent carbonate interference).

-

Titration: Titrate with 0.1 N AgNO₃ using an autotitrator equipped with a Silver Billet electrode.

-

Calculation:

Impurity Landscape[4][5]

Understanding the synthesis route (Reductive Amination of 3-pentanone with ethylamine) allows us to predict and monitor specific impurities.

| Impurity Type | Compound Name | Origin | Detection |

| Starting Material | 3-Pentanone | Unreacted ketone | GC-FID (Early eluting) |

| Under-Alkylated | Pentan-3-amine | Incomplete reaction | GC-FID (Pre-main peak) |

| Over-Alkylated | N,N-Diethylpentan-3-amine | Over-alkylation | GC-FID (Post-main peak) |

| Inorganic | Sodium/Potassium Chloride | Neutralization byproducts | Residue on Ignition (ROI) |

Visualized Workflows

Analytical Decision Matrix

This diagram illustrates the logical flow for releasing a batch of N-Ethylpentan-3-amine HCl.

Figure 1: Quality Control Decision Matrix ensuring orthogonal validation of identity, content, and purity.

Synthesis & Impurity Pathway

Understanding the origin of impurities is crucial for troubleshooting out-of-spec results.

Figure 2: Reaction pathway highlighting the genesis of critical impurities (Under-alkylated vs. Over-alkylated).

Handling and Stability

-

Storage: Store in a tightly closed container at 2-8°C. The hydrochloride salt is hygroscopic; exposure to ambient moisture will lower the assay value (w/w) despite the chemical purity remaining unchanged.

-

Safety: Corrosive and Irritant.[9][10] Wear nitrile gloves and safety goggles. In case of contact, wash with copious amounts of water.[8][9][10]

References

-

PubChem.[2][3][4][5] (n.d.). N-Ethylpentan-3-amine hydrochloride Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts. Retrieved January 29, 2026, from [Link]

Sources

- 1. N-ethyl-3-pentanamine hydrochloride | 151668-06-3 [chemicalbook.com]

- 2. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]

- 3. N-ethyl-N,3-dimethylpentan-3-amine | C9H21N | CID 118448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Ethylpentan-3-amine hydrochloride | C7H18ClN | CID 19433827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CID 102279105 | C7H14N-3 | CID 102279105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Ethylpentan-3-amine HCl | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to N-Ethylpentan-3-amine Hydrochloride

This guide provides a comprehensive technical overview of N-Ethylpentan-3-amine hydrochloride, a synthetic organic compound with potential applications in chemical synthesis and research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's discovery, historical context, synthesis, and physicochemical properties, while also addressing the current gaps in pharmacological and toxicological data.

Introduction and Chemical Identity

N-Ethylpentan-3-amine hydrochloride is a tertiary amine salt with the chemical formula C₇H₁₈ClN.[1] It is characterized by a central pentane structure with an ethyl group and an amino group attached to the third carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. Typically, it is a white crystalline solid.[1]

The molecular structure consists of a pentane backbone with the nitrogen atom of the amino group bonded to the third carbon atom, and also to an ethyl group. This arrangement makes it a tertiary amine. The hydrochloride salt is formed by the protonation of the nitrogen atom by hydrochloric acid.

Nomenclature and Identifiers

-

Systematic Name: N-Ethylpentan-3-amine hydrochloride

-

Synonyms: 3-Ethyl-3-pentanamine hydrochloride, N-Ethyl-3-pentanamine hydrochloride, Ethyl(pentan-3-yl)amine HCl[1][2]

-

CAS Number: 56065-46-4[1]

-

Molecular Formula: C₇H₁₈ClN[1]

-

Molecular Weight: 151.68 g/mol [1]

Discovery and Historical Context

The specific discovery of N-Ethylpentan-3-amine hydrochloride is not well-documented in publicly available literature. However, its emergence can be situated within the broader advancements in the synthesis of tertiary aliphatic amines during the mid-20th century.[1]

Early methods for amine synthesis, such as the Hofmann alkylation of ammonia with alkyl halides, often resulted in mixtures of primary, secondary, and tertiary amines, making the isolation of a specific product challenging.[1] The development of more selective and controlled synthetic methodologies, including reductive amination, in the latter half of the 20th century, paved the way for the targeted synthesis of structurally complex amines like N-Ethylpentan-3-amine. The industrial demand for novel surfactants and pharmaceutical intermediates further propelled research into the synthesis of branched tertiary amines.[1]

Synthesis and Manufacturing

Proposed Synthesis Pathway: Reductive Amination

A logical approach to the synthesis of N-Ethylpentan-3-amine is the reductive amination of pentan-3-one with ethylamine. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Sources

A Framework for Elucidating the Mechanism of Action of N-Ethylpentan-3-amine Hydrochloride

A Technical Guide for Novel Psychoactive Compound Characterization

Abstract

N-Ethylpentan-3-amine hydrochloride is a synthetic organic compound whose pharmacological profile and mechanism of action remain uncharacterized in scientific literature. Its chemical structure, a simple secondary aliphatic amine, suggests potential interaction with central monoaminergic systems, which are common targets for psychoactive substances. This guide proposes a structured, multi-tiered research framework to systematically investigate the mechanism of action of N-Ethylpentan-3-amine hydrochloride. We present a primary hypothesis centered on the modulation of monoamine transporters (MATs)—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—and a secondary hypothesis involving the Trace Amine-Associated Receptor 1 (TAAR1). This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing detailed, field-proven experimental protocols for a comprehensive in vitro and in vivo assessment. The objective is to provide a self-validating system of inquiry that can definitively elucidate the compound's pharmacological identity, from molecular target affinity to its systemic behavioral effects.

Introduction and Core Hypotheses

N-Ethylpentan-3-amine hydrochloride is a synthetic organic compound with the chemical formula C₇H₁₈ClN.[1][2] It is characterized by a central pentane chain with an amine group on the third carbon, which is further substituted with an ethyl group.[1] To date, a review of scientific databases reveals a significant gap in the literature regarding the pharmacological activity and mechanism of action of this specific molecule.

The structural similarity of N-Ethylpentan-3-amine to other simple aliphatic and aromatic amines known to possess psychoactive properties provides a logical starting point for investigation. Many of these compounds exert their effects by interacting with the monoaminergic neurotransmitter systems in the brain.

Primary Hypothesis: Modulation of Monoamine Transporters (MATs)

Our primary hypothesis is that N-Ethylpentan-3-amine hydrochloride functions as a monoamine transporter modulator . MATs are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[3] Compounds can interact with MATs in two principal ways:

-

Reuptake Inhibition: The compound binds to the transporter but is not translocated, acting as a blocker that increases the extracellular concentration of the neurotransmitter.

-

Substrate-Mediated Release (Releasing Agent): The compound is a substrate for the transporter and is translocated into the presynaptic terminal. This process promotes reverse transport (efflux) of the endogenous monoamine into the synapse.

Secondary Hypothesis: Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Our secondary hypothesis is that N-Ethylpentan-3-amine hydrochloride may act as an agonist at TAAR1 . TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines and certain amphetamine-like substances.[4] TAAR1 activation, which typically leads to cAMP accumulation, can modulate the activity of monoamine transporters and influence dopaminergic activity.[4][5]

The following sections outline a comprehensive experimental workflow designed to test these hypotheses and build a complete pharmacological profile of N-Ethylpentan-3-amine hydrochloride.

Caption: Hypothesized Mechanisms of Action for N-Ethylpentan-3-amine HCl.

In Vitro Characterization: Target Affinity and Function

The initial phase of investigation focuses on determining the molecular targets of N-Ethylpentan-3-amine hydrochloride using established in vitro assays. These experiments are crucial for quantifying the compound's affinity and functional activity at the hypothesized targets.

Radioligand Binding Assays: Determining Target Affinity

Radioligand binding assays are the gold standard for measuring the affinity of a test compound for a specific receptor or transporter.[1][2] These competitive assays measure the ability of N-Ethylpentan-3-amine hydrochloride to displace a known high-affinity radioligand from DAT, NET, and SERT.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes:

-

Homogenize tissue from a brain region rich in the target transporter (e.g., striatum for DAT) or membranes from cells stably expressing the human recombinant transporter in a cold lysis buffer.[3]

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.[3]

-

Resuspend the final pellet in an assay binding buffer. Determine protein concentration using a BCA assay.[3]

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and a range of concentrations of N-Ethylpentan-3-amine hydrochloride.[1]

-

For each transporter, include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known inhibitor like cocaine or GBR 12909).

-

Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (typically 60 minutes).[3]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating the bound radioligand from the free radioligand.[1][3]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[3]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of N-Ethylpentan-3-amine hydrochloride.

-

Use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).[1]

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Description |

| IC₅₀ | Concentration of test compound that displaces 50% of the radioligand. |

| Ki | Inhibition constant; a measure of the affinity of the test compound for the target. |

| Radioligands | DAT: [³H]WIN 35,428; NET: [³H]nisoxetine; SERT: [³H]citalopram. |

Synaptosomal Uptake Assays: Assessing Functional Inhibition

While binding assays measure affinity, they do not confirm functional activity. Neurotransmitter uptake assays using synaptosomes (resealed nerve terminals) provide a functional measure of a compound's ability to inhibit monoamine reuptake.[5][6]

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

-

Synaptosome Preparation:

-

Rapidly dissect and homogenize brain tissue (e.g., striatum) in ice-cold 0.32 M sucrose solution.[5][7][8]

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[5][7][8]

-

Resuspend the synaptosomal pellet in a suitable buffer (e.g., Krebs buffer) which may contain an MAO inhibitor like pargyline to prevent neurotransmitter degradation.[5]

-

-

Uptake Assay:

-

In a 96-well plate, pre-incubate aliquots of the synaptosome preparation with varying concentrations of N-Ethylpentan-3-amine hydrochloride or a reference inhibitor.[5]

-

Initiate the uptake reaction by adding a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[5]

-

Allow the uptake to proceed for a short, defined period at 37°C.[5]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantify the radioactivity trapped within the synaptosomes using scintillation counting.

-

-

Data Analysis:

-

Determine the IC₅₀ value for the inhibition of uptake for each monoamine. This value represents the functional potency of N-Ethylpentan-3-amine hydrochloride as a reuptake inhibitor.

-

Neurotransmitter Release Assays: Differentiating Inhibitors from Releasers

To distinguish between a reuptake inhibitor and a releasing agent, a neurotransmitter release assay is essential. This assay measures whether N-Ethylpentan-3-amine hydrochloride can induce the efflux of monoamines from pre-loaded synaptosomes or cultured cells.[9]

Experimental Protocol: In Vitro Neurotransmitter Release Assay

-

Preparation and Loading:

-

Prepare synaptosomes or cultured cells expressing the monoamine transporters as described above.

-

Load the preparations with a radiolabeled monoamine (e.g., [³H]dopamine) by incubating them with the radiotracer.

-

Wash the cells/synaptosomes to remove extracellular radiotracer.

-

-

Release Measurement:

-

Resuspend the loaded preparations in a physiological buffer.

-

Add varying concentrations of N-Ethylpentan-3-amine hydrochloride, a known releasing agent (e.g., amphetamine), and a known reuptake inhibitor (e.g., cocaine).

-

At various time points, collect aliquots of the supernatant (representing released neurotransmitter) and the cell/synaptosome pellet.

-

Quantify the radioactivity in both fractions.

-

-

Data Analysis:

-

Calculate the percentage of total radiolabel released into the supernatant for each condition.

-

A significant increase in release compared to baseline, similar to that induced by amphetamine, would indicate that N-Ethylpentan-3-amine hydrochloride is a releasing agent. A lack of induced release would support its role as a pure reuptake inhibitor.

-

TAAR1 Functional Assay: Measuring cAMP Accumulation

To test the secondary hypothesis, a functional assay is required to measure the activation of TAAR1. Since TAAR1 is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP).[4]

Experimental Protocol: TAAR1 cAMP Accumulation Assay

-

Cell Culture:

-

cAMP Assay:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a range of concentrations of N-Ethylpentan-3-amine hydrochloride or a known TAAR1 agonist (e.g., β-phenylethylamine).[11]

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.[10]

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA, HTRF, or BRET-based assay.[10][11][12]

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the log concentration of the test compound.

-

Determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect) to quantify the potency and efficacy of N-Ethylpentan-3-amine hydrochloride as a TAAR1 agonist.

-

Caption: Workflow for the in vitro characterization of N-Ethylpentan-3-amine HCl.

In Vivo Characterization: Systemic and Behavioral Effects

Following in vitro characterization, in vivo studies in animal models are essential to understand how the compound's molecular actions translate into physiological and behavioral effects.

Locomotor Activity Assays

A primary indicator of psychostimulant activity is an increase in spontaneous locomotor activity.[13][14] This is typically assessed in an open-field arena.

Experimental Protocol: Rodent Locomotor Activity

-

Apparatus:

-

Use an open-field chamber equipped with infrared beam arrays to automatically track the animal's movement (horizontal and vertical activity).[15]

-

-

Procedure:

-

Habituate the animals (mice or rats) to the testing room and handling procedures.

-